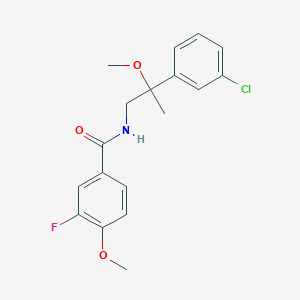![molecular formula C17H12N4OS2 B2800469 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one CAS No. 881817-99-8](/img/structure/B2800469.png)
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one” is a benzimidazole derivative . Benzimidazoles are a recurring fragment in medicinal chemistry, and the 2-amino derivative is a versatile example in lead generation .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been analyzed using extensive NMR analysis and ultimately X-ray crystallography . This analysis demonstrates both the regiochemistry and stereochemistry of the addition products, arising from derivatisation of the exocyclic 2-amino group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives include the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The process consists of a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as elemental analysis, IR and UV spectroscopies, 1H-NMR, thermogravimetric and differential thermal analyses, and single crystal and powder X-ray diffraction .Aplicaciones Científicas De Investigación
Fluorescence Properties and Chemical Sensing
One study focused on the synthesis and fluorescence properties of a derivative of this compound for the selective determination of Co^2+ ions. This compound exhibited a better fluorescent quenching effect on Co^2+ than other tested metal ions, indicating its potential as a fluorescent chemical sensor for Co^2+ detection Li Rui-j, 2013.
Antifungal Activity
Another research effort involved synthesizing and characterizing derivatives of this compound for antifungal activity screening. The study indicates the potential of these compounds in antifungal applications G. Brahmeshwari & Kumaraswamy Gullapelli, 2014.
Anticancer Potential
Further studies have assessed the anticancer potential of analogs of this compound. One study highlighted novel analogs synthesized using microwave irradiation, which exhibited significant in vitro cytotoxicity against human tumor cell lines, suggesting their potential as antitumor agents Narsimha R Penthala, Thirupathi Reddy Yerramreddy, P. Crooks, 2011.
GSK-3 Inhibition
Research on novel bis(2-thioxothiazolidin-4-one) derivatives synthesized under microwave conditions showed potential as GSK-3 inhibitors, highlighting their significance in drug discovery for diseases where GSK-3 is implicated S. Kamila & E. Biehl, 2012.
Anti-inflammatory and Analgesic Activity
A study synthesized new series of derivatives and screened them for anti-inflammatory and analgesic activities, suggesting the therapeutic potential of these compounds in managing pain and inflammation E. Rajanarendar, Rella Sanjeev, K. Thirupathaiah, 2020.
Direcciones Futuras
Propiedades
IUPAC Name |
3-anilino-5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-16-14(10-15-18-12-8-4-5-9-13(12)19-15)24-17(23)21(16)20-11-6-2-1-3-7-11/h1-10,20,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAYQLZXZKKJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


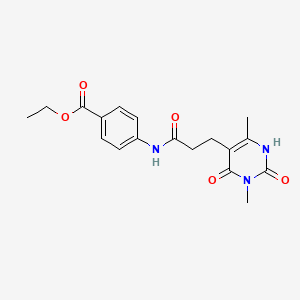
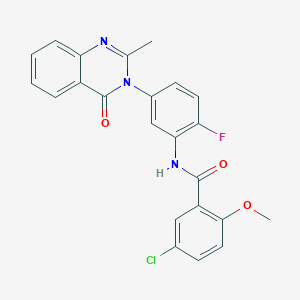
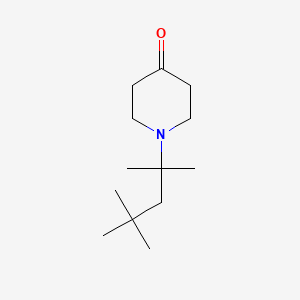
![1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2800396.png)

![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)

![(3Z)-4-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B2800401.png)
![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)
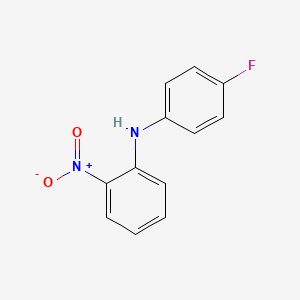
![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)

